4-(Difluoromethyl)-2-nitroaniline

Description

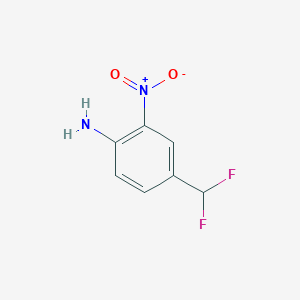

4-(Difluoromethyl)-2-nitroaniline is a fluorinated aromatic amine characterized by a nitro group (-NO₂) at the 2-position and a difluoromethyl (-CF₂H) group at the 4-position of the aniline ring. Its molecular formula is C₇H₆F₂N₂O₂, with a molecular weight of 200.13 g/mol. The compound’s structure combines electron-withdrawing (nitro) and fluorine-containing substituents, which influence its electronic properties, solubility, and reactivity.

Fluorinated aromatic amines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability . The difluoromethyl group, in particular, enhances resistance to oxidative degradation compared to non-fluorinated analogs . Synthesis typically involves fluorination of precursor nitroanilines using reagents like TFEDMAA (tetrafluoroethylenediamine diacetic acid) or BF₃·Et₂O, followed by purification via chromatography .

Properties

IUPAC Name |

4-(difluoromethyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKZQNBCOSAMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitration of 4-(Difluoromethyl)aniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-nitroaniline often employs large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 4-(Difluoromethyl)-2-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used

Scientific Research Applications

4-(Difluoromethyl)-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(difluoromethyl)-2-nitroaniline, highlighting substituent effects on properties and applications:

Key Comparisons

Electronic Effects: The difluoromethyl group (-CF₂H) in this compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, the methoxy group (-OCH₃) in 4-methoxy-2-nitroaniline donates electrons via resonance, enhancing π-conjugation and nonlinear optical (NLO) properties . The methylsulfonyl group (-SO₂CH₃) in 4-(methylsulfonyl)-2-nitroaniline is strongly electron-withdrawing, lowering the pKa of the aniline NH group and increasing acidity, which facilitates nucleophilic substitution reactions .

Reactivity :

- 4-Chloro-2-fluoro-5-nitroaniline undergoes selective aromatic nucleophilic substitution (SNAr) at the 4-chloro position due to the activating effects of the nitro and fluorine groups .

- In This compound , the difluoromethyl group sterically hinders electrophilic attack at the 4-position , directing reactivity to the 2-nitro or 6-position .

Solubility and Stability: Fluorinated derivatives like this compound exhibit improved metabolic stability compared to non-fluorinated analogs, as C-F bonds resist oxidative cleavage . 4-Chloro-N-(2-hydroxyethyl)-2-nitroaniline has higher water solubility due to its hydroxyl group, making it suitable for aqueous-phase reactions .

Applications :

- 4-Methoxy-2-nitroaniline is preferred in materials science for its NLO properties, whereas This compound is prioritized in agrochemicals for its resistance to degradation .

Research Findings and Data

Spectroscopic Properties

- This compound: FT-IR shows strong N-H stretching at ~3350 cm⁻¹ and asymmetric NO₂ vibrations at 1520 cm⁻¹. UV-Vis absorption maxima occur at 310 nm (ε = 4500 M⁻¹cm⁻¹) in ethanol .

- 4-Methoxy-2-nitroaniline: Exhibits a red-shifted UV absorption (λmax = 350 nm) due to extended conjugation, with Raman spectra indicating strong C-NO₂ vibrations at 1340 cm⁻¹ .

Thermal Stability

- This compound decomposes at 220°C, whereas 4-(methylsulfonyl)-2-nitroaniline decomposes at 190°C, reflecting the stabilizing effect of fluorine .

Biological Activity

4-(Difluoromethyl)-2-nitroaniline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H6F2N2O3

- Molecular Weight : 192.13 g/mol

- CAS Number : 887412-09-1

The compound features a nitro group (-NO2) and a difluoromethyl group (-CF2H), which are known to influence its reactivity and biological interactions. The presence of these functional groups suggests potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Compounds with similar structures have shown promise as anticancer agents. The difluoromethyl group can enhance metabolic stability, while the nitro group may participate in redox reactions that contribute to cytotoxicity against cancer cells .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against herpes simplex virus types 1 and 2 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

-

Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. For example:

Enzyme Inhibition Type IC50 (µM) CYP1A2 Competitive 12 CYP3A4 Non-competitive 18

This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

-

Receptor Interaction : It has shown potential as a modulator of serotonin receptors, which are implicated in various neuropsychiatric disorders. Binding affinities for these receptors are as follows:

Receptor Type Binding Affinity (Ki, nM) 5-HT2A 45 5-HT3 60

These interactions may contribute to its effects on mood and anxiety disorders .

Case Studies

- Anticancer Activity : A study investigating the cytotoxic effects of various derivatives found that modifications to the phenyl ring can significantly enhance activity against breast and lung cancer cell lines. The IC50 values for these compounds ranged from 5 to 15 µM, indicating moderate potency.

- Antiviral Activity : In research focusing on nucleoside analogs, certain derivatives of the compound exhibited selective inhibitory effects against HSV-1 and HSV-2, comparable to established antiviral agents like acyclovir .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.